2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

1,3,4-oxadiazole structure–activity relationship antibacterial

2-(4-Fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171977-83-5, molecular formula C₁₈H₁₆FN₃O₄S, MW 389.4 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole sulfone/amide class. Structurally, it features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(methylsulfonyl)benzyl moiety and at the 2-position via an acetamide linker to a 4-fluorophenyl group.

Molecular Formula C18H16FN3O4S
Molecular Weight 389.4
CAS No. 1171977-83-5
Cat. No. B2602282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
CAS1171977-83-5
Molecular FormulaC18H16FN3O4S
Molecular Weight389.4
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C18H16FN3O4S/c1-27(24,25)15-8-4-13(5-9-15)11-17-21-22-18(26-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)
InChIKeyWKIPGJRLAKMEGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171977-83-5): Baseline Identity and Class Membership


2-(4-Fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171977-83-5, molecular formula C₁₈H₁₆FN₃O₄S, MW 389.4 g/mol) is a synthetic small molecule belonging to the 1,3,4-oxadiazole sulfone/amide class . Structurally, it features a 1,3,4-oxadiazole core substituted at the 5-position with a 4-(methylsulfonyl)benzyl moiety and at the 2-position via an acetamide linker to a 4-fluorophenyl group. The compound is listed in the PubChem database (CID 43975032) with computed physicochemical properties including an XLogP3-AA of 2.2, a topological polar surface area of 111 Ų, and one hydrogen bond donor . This compound belongs to a well-investigated chemical series where closely related sulfone-containing 1,3,4-oxadiazole derivatives have demonstrated potent antibacterial activities against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac) .

Why 2-(4-Fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide Cannot Be Interchanged with Generic 1,3,4-Oxadiazole Analogs


Within the 1,3,4-oxadiazole sulfone/amide class, antibacterial potency is exquisitely sensitive to the nature and position of substituents on both the oxadiazole ring and the pendant aromatic systems. Published structure–activity relationship (SAR) studies demonstrate that seemingly minor structural modifications—such as replacing a 4-fluorophenyl group with a 4-chlorophenyl or altering the linker between the oxadiazole core and the aryl substituent—can result in order-of-magnitude differences in EC₅₀ values against Xanthomonas pathogens . For example, in the 2018 Li et al. series, the most active compound (6d) exhibited EC₅₀ values of 0.17 and 1.98 μg/mL against Xoo and Xac, while closely related analogs in the same series showed substantially weaker activity . These findings underscore that the specific combination of a 4-fluorophenylacetamide moiety at the 2-position and a 4-(methylsulfonyl)benzyl group at the 5-position of the 1,3,4-oxadiazole ring defines a distinct pharmacophoric profile that cannot be assumed interchangeable with other in-class compounds.

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide Relative to Structural Comparators


Structural Uniqueness Within the 1,3,4-Oxadiazole Sulfone/Amide Series: Dual Substitution Pattern Differentiation

CAS 1171977-83-5 possesses a unique dual-substitution architecture—a 4-fluorophenylacetamide group at the oxadiazole 2-position and a 4-(methylsulfonyl)benzyl group at the 5-position—that is structurally distinct from all compounds with reported quantitative antibacterial EC₅₀ data in the primary literature. The closest structurally characterized analogs include compound 6d from Li et al. (2018) and compound 10 from Wei et al. (2021). Compound 6d contains a 2-aroxymethyl substituent rather than the acetamide-linked 4-fluorophenyl group, while compound 10 features an acrylamide linker and a methylsulfonyl group directly attached to the oxadiazole rather than via a benzyl spacer . The closest commercially cataloged analog is N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)-2-(m-tolyl)acetamide (CAS 1170064-26-2), which differs only by replacement of the 4-fluorophenyl with a 3-methylphenyl group . No public-domain head-to-head bioactivity comparison between CAS 1171977-83-5 and these analogs has been identified.

1,3,4-oxadiazole structure–activity relationship antibacterial plant pathogen

Physicochemical Differentiation: Computed Drug-Likeness and Permeability Profile vs. Class Benchmarks

CAS 1171977-83-5 exhibits a computed XLogP3-AA of 2.2 and a topological polar surface area (TPSA) of 111 Ų, as calculated by PubChem . These values place the compound within favorable drug-like space according to Lipinski's Rule of Five (XLogP ≤ 5, TPSA ≤ 140 Ų). In comparison, the closest cataloged analog CAS 1170064-26-2 (replacing 4-fluorophenyl with 3-methylphenyl) has a slightly different lipophilicity profile owing to the absence of the electronegative fluorine atom, which would be expected to alter its membrane partitioning behavior. The presence of the 4-fluorophenyl group in CAS 1171977-83-5, combined with the methylsulfonyl substituent, contributes to a balanced polarity profile—the sulfone group enhances aqueous solubility while the fluorinated aromatic ring maintains passive membrane permeability . This balance is critical for both in vitro assay performance (avoiding aggregation-based false positives) and potential in vivo translocation in plant or animal models.

physicochemical properties drug-likeness permeability Lipinski

Patent Landscape: Freedom-to-Operate Differentiation from Heavily Claimed 1,3,4-Oxadiazole Sulfone Antibacterials

A review of the patent literature reveals extensive claims around 1,3,4-oxadiazole sulfone derivatives as antibacterial agents for agricultural use, particularly in Chinese patents such as CN108117528B, which claims 2,5-disubstituted-1,3,4-oxadiazole sulfone derivatives for preventing rice bacterial leaf blight and citrus canker . However, the specific substitution pattern of CAS 1171977-83-5—featuring an acetamide-linked 4-fluorophenyl at the 2-position and a 4-(methylsulfonyl)benzyl at the 5-position—does not appear to be explicitly claimed in any identified patent document. The closest claimed structures in CN108117528B contain a sulfone group directly attached to the oxadiazole ring rather than via a benzyl spacer, or utilize thioether linkers rather than the acetamide functionality . Similarly, patent compositions involving 2-(p-fluorophenyl)-5-methanesulfonyl-1,3,4-oxadiazole (CN104285958) describe a different connectivity pattern where the sulfone is directly on the oxadiazole .

patent landscape freedom-to-operate antibacterial 1,3,4-oxadiazole

Class-Level Antibacterial Potency Benchmarking: EC₅₀ Ranges for Closest Structural Analogs Against Xanthomonas spp.

While direct EC₅₀ data for CAS 1171977-83-5 are not publicly available, the antibacterial potency of its structural class against Xanthomonas plant pathogens is well established. Compound 6d from Li et al. (2018), a 1,3,4-oxadiazole sulfone derivative, demonstrated EC₅₀ values of 0.17 μg/mL against Xoo and 1.98 μg/mL against Xac, representing 716-fold and 39-fold improvements over thiodiazole copper (121.82 and 77.04 μg/mL) and 545-fold and 29-fold improvements over bismerthiazol (92.61 and 58.21 μg/mL) . In the 2021 Wei et al. study, compound 10 exhibited EC₅₀ values of 0.36 mg/L (Xoo) and 0.53 mg/L (Xoc), superior to thiodiazole copper (113.38 and 131.54 mg/L) and bismerthiazol (83.07 and 105.90 mg/L) . In greenhouse trials, compound 10 provided 43.2% protective activity and 44.5% curative activity against rice bacterial leaf blight . These class-level benchmarks establish that the 1,3,4-oxadiazole sulfone/amide scaffold can deliver potent, commercially competitive antibacterial activity, and the uncharacterized CAS 1171977-83-5 represents a distinct chemotype within this validated pharmacophore space.

antibacterial EC50 Xanthomonas oryzae rice bacterial leaf blight citrus canker

Recommended Research and Industrial Application Scenarios for 2-(4-Fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide (CAS 1171977-83-5)


Agricultural Antibacterial Screening Against Xanthomonas Pathogens

Given the demonstrated potency of structurally related 1,3,4-oxadiazole sulfone derivatives against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac)—with lead compounds achieving EC₅₀ values as low as 0.17 μg/mL—CAS 1171977-83-5 is a high-priority candidate for in vitro turbidimeter screening and subsequent greenhouse trials against rice bacterial leaf blight and citrus canker . Its distinct acetamide-linked 4-fluorophenyl substitution pattern may confer altered target binding kinetics or resistance profiles compared to the published sulfone ether leads.

Structure–Activity Relationship (SAR) Expansion of the 1,3,4-Oxadiazole Sulfone/Amide Pharmacophore

CAS 1171977-83-5 fills a specific gap in the reported SAR landscape by combining a 4-fluorophenylacetamide moiety with a 4-(methylsulfonyl)benzyl group. Systematic comparison with the commercially available m-tolyl analog (CAS 1170064-26-2) would directly isolate the contribution of the para-fluoro substituent to antibacterial potency, solubility, and metabolic stability . This head-to-head study would be valuable for medicinal chemistry programs optimizing fluorinated oxadiazole antibacterials.

Intellectual Property (IP) Diversification for Agrochemical Lead Series

The specific substitution pattern of CAS 1171977-83-5 appears to fall outside the explicit claims of major 1,3,4-oxadiazole antibacterial patents such as CN108117528B . This creates an opportunity for organizations seeking to build proprietary agrochemical portfolios around underexplored oxadiazole chemotypes. Procurement of this compound for in-house efficacy testing may support the generation of novel composition-of-matter or method-of-use patent applications.

Biochemical Target Deconvolution and Mode-of-Action Studies

Wei et al. (2021) provided evidence that related oxadiazole sulfone amides inhibit dihydrolipoamide S-succinyltransferase and disrupt bacterial cell membranes in Xanthomonas species . CAS 1171977-83-5, with its unique substitution architecture, can serve as a chemical probe to further validate this target engagement mechanism or to identify alternative molecular targets through resistance mutant generation and whole-genome sequencing approaches.

Quote Request

Request a Quote for 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.